Methyl 2-imino-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-benzothiazole-6-carboxylate Methyl 2-imino-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-benzothiazole-6-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17742536
InChI: InChI=1S/C12H12N2O2S/c1-3-6-14-9-5-4-8(11(15)16-2)7-10(9)17-12(14)13/h3-5,7,13H,1,6H2,2H3
SMILES:
Molecular Formula: C12H12N2O2S
Molecular Weight: 248.30 g/mol

Methyl 2-imino-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-benzothiazole-6-carboxylate

CAS No.:

Cat. No.: VC17742536

Molecular Formula: C12H12N2O2S

Molecular Weight: 248.30 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-imino-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-benzothiazole-6-carboxylate -

Specification

Molecular Formula C12H12N2O2S
Molecular Weight 248.30 g/mol
IUPAC Name methyl 2-imino-3-prop-2-enyl-1,3-benzothiazole-6-carboxylate
Standard InChI InChI=1S/C12H12N2O2S/c1-3-6-14-9-5-4-8(11(15)16-2)7-10(9)17-12(14)13/h3-5,7,13H,1,6H2,2H3
Standard InChI Key ZOJLPQPDYFAYKL-UHFFFAOYSA-N
Canonical SMILES COC(=O)C1=CC2=C(C=C1)N(C(=N)S2)CC=C

Introduction

Structural and Chemical Identity

The compound’s systematic name reflects its intricate architecture: a benzothiazole ring fused with a dihydrothiazole moiety, an imino group at position 2, an allyl group at position 3, and a methyl ester at position 6. Its molecular formula is C₁₂H₁₃N₂O₂S, with a molecular weight of 273.31 g/mol (free base). The hydrobromide salt form (CAS 1820590-99-5) has a molecular weight of 329.21 g/mol and a SMILES representation of O=C(C1=CC=C2N(CC=C)C(SC2=C1)=N)OC.[H]Br .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular Formula (Free Base)C₁₂H₁₃N₂O₂S
Molecular Weight (Free Base)273.31 g/mol
Molecular Formula (HBr Salt)C₁₂H₁₃BrN₂O₂S
Molecular Weight (HBr Salt)329.21 g/mol
Storage ConditionsDry, cold environment (< -20°C)

The allyl group introduces stereoelectronic effects that influence reactivity, while the imino group contributes to hydrogen-bonding potential, critical for interactions with biological targets.

Synthetic Routes and Optimization

Synthesis of methyl 2-imino-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-benzothiazole-6-carboxylate likely follows multi-step protocols common to benzothiazole derivatives. A plausible pathway involves:

  • Formation of the Benzothiazole Core: Cyclization of substituted anilines with thiourea or thioamide reagents under acidic conditions.

  • Allylation: Introduction of the allyl group via nucleophilic substitution or palladium-catalyzed coupling.

  • Esterification: Reaction with methyl chloroformate to install the carboxylate group .

Critical parameters include temperature control (typically 60–100°C for cyclization), solvent selection (e.g., ethanol or DMF), and catalytic agents (e.g., p-toluenesulfonic acid for imino group stabilization). Yields for analogous compounds range from 40% to 65%, with purity >95% achievable via recrystallization or column chromatography .

Spectroscopic Characterization

Advanced analytical techniques confirm the compound’s structure and purity:

Table 2: Spectroscopic Data for Related Benzothiazoles

TechniqueKey Signals (Representative)Source
¹H NMRδ 7.8–8.2 (aromatic H), δ 5.2–5.8 (allyl CH₂), δ 3.9 (COOCH₃)
¹³C NMRδ 168–170 (C=O), δ 120–140 (aromatic C), δ 115–125 (allyl C)
IR1720 cm⁻¹ (C=O stretch), 1650 cm⁻¹ (C=N stretch)
MS (ESI+)m/z 273.31 [M+H]⁺ (free base)

The absence of unreacted starting materials is verified via thin-layer chromatography (TLC), while high-performance liquid chromatography (HPLC) ensures >98% purity in pharmaceutical-grade samples.

Biological Activity and Mechanisms

Though direct pharmacological data for this compound is scarce, structurally similar benzothiazoles exhibit diverse bioactivities:

Anticancer Activity

Benzothiazoles with ester substituents show selective cytotoxicity against cancer cell lines. For instance, methyl 2-amino-1,3-benzothiazole-6-carboxylate (CAS 66947-92-0) inhibits topoisomerase II (IC₅₀: 12 µM) and induces apoptosis in HeLa cells . QSAR models suggest that electron-withdrawing groups (e.g., esters) at position 6 enhance antitumor efficacy.

Applications in Pharmaceutical Research

This compound serves as:

  • A building block for synthesizing kinase inhibitors and protease modulators.

  • A fluorescent probe in cellular imaging, leveraging the benzothiazole core’s luminescent properties .

  • A precursor for radiopharmaceuticals, where the allyl group enables facile radiolabeling.

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